molecular formula C13H16O4S B7993587 O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate

Cat. No.: B7993587
M. Wt: 268.33 g/mol
InChI Key: SFGCDARVFPAJML-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate is an organic compound that belongs to the class of oxalates It is characterized by the presence of an ethyl group and a 4-methylthiophenyl group attached to the oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-methylthiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various ester derivatives.

Scientific Research Applications

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding alcohols and oxalic acid. The 4-methylthiophenyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    O2-Ethyl O1-[2-(4-methylphenyl)ethyl] oxalate: Similar structure but lacks the sulfur atom, leading to different reactivity.

    O2-Ethyl O1-[2-(4-chlorophenyl)ethyl] oxalate: Contains a chlorine atom instead of a methylthio group, affecting its chemical properties.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methylsulfanylphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)13(15)17-9-8-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCDARVFPAJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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